1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is a complex organic compound known for its unique structure and properties. This compound features a cyclobutanedione core with two bulky tert-butyl groups and two cyclohexadienone moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanedione with tert-butyl-substituted cyclohexadienone derivatives under controlled conditions. The reaction often requires the use of strong bases or acids as catalysts and may involve intermediate purification steps to ensure the desired product’s purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moieties to cyclohexanol derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols .
Scientific Research Applications
1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials and as a precursor for synthesizing high-performance polymers
Mechanism of Action
The mechanism of action of 1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and cyclohexadienone moieties allow it to fit into specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound shares a similar cyclobutanedione core but lacks the bulky tert-butyl groups and cyclohexadienone moieties.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has similar tert-butyl groups but differs in its core structure and functional groups.
Uniqueness
1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is unique due to its combination of a cyclobutanedione core with bulky tert-butyl groups and cyclohexadienone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
61377-20-6 |
---|---|
Molecular Formula |
C32H40O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2,4-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutane-1,3-dione |
InChI |
InChI=1S/C32H40O4/c1-29(2,3)19-13-17(14-20(25(19)33)30(4,5)6)23-27(35)24(28(23)36)18-15-21(31(7,8)9)26(34)22(16-18)32(10,11)12/h13-16H,1-12H3 |
InChI Key |
DZHJOQXOHKJGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=O)C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=O)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.